4-Chloroquinoline-2-carbonitrile
Overview
Description
4-Chloroquinoline-2-carbonitrile is a heterocyclic aromatic organic compound with the molecular formula C10H5ClN2. It is a derivative of quinoline, featuring a chlorine atom at the 4-position and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroquinoline-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloroquinoline with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in dimethylformamide (DMF) at elevated temperatures (around 120°C) for about an hour .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, methyl iodide, and various amines are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typical reagents.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Biaryl compounds from cross-coupling reactions.
- Aminoquinolines from reduction reactions.
Scientific Research Applications
4-Chloroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Compounds derived from this compound exhibit antimicrobial, antimalarial, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and agrochemicals due to its stable aromatic structure.
Mechanism of Action
The biological activity of 4-chloroquinoline-2-carbonitrile and its derivatives often involves interaction with specific molecular targets:
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substitution patterns and reactivity.
Quinoline-2-carbonitrile: Lacks the chlorine atom, leading to different chemical properties and applications.
Uniqueness: 4-Chloroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a cyano group allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
4-chloroquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVAHLPRNFKXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482068 | |
Record name | 4-CHLORO-2-CYANOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-43-6 | |
Record name | 4-CHLORO-2-CYANOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroquinoline-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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